Cinnamoylechinadiol

Description

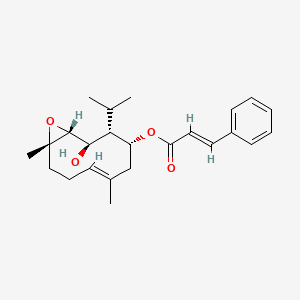

Structure

3D Structure

Properties

Molecular Formula |

C24H32O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

[(1R,2R,3S,4R,6E,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C24H32O4/c1-16(2)21-19(27-20(25)13-12-18-10-6-5-7-11-18)15-17(3)9-8-14-24(4)23(28-24)22(21)26/h5-7,9-13,16,19,21-23,26H,8,14-15H2,1-4H3/b13-12+,17-9+/t19-,21-,22-,23-,24+/m1/s1 |

InChI Key |

JBAYXBWJNDAHDZ-DXAOZSIRSA-N |

Isomeric SMILES |

C/C/1=C\CC[C@]2([C@H](O2)[C@@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C3=CC=CC=C3)C(C)C)O)C |

Canonical SMILES |

CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C=CC3=CC=CC=C3)C(C)C)O)C |

Origin of Product |

United States |

Occurrence, Bioprospecting, and Research Methodologies for Extraction

Botanical Sources and Distribution within the Plant Kingdom

Cinnamoylechinadiol has been identified and isolated from several species within the Echinacea genus, which are herbaceous flowering plants in the daisy family, Asteraceae. The most prominent species from which this compound has been extracted is Echinacea purpurea, commonly known as the purple coneflower. nih.govresearchgate.netnih.gov Research has also pointed to its presence in other related species, including Echinacea angustifolia and Echinacea pallida, which are also utilized in herbal preparations. researchgate.net The compound is part of a complex mixture of phytochemicals within these plants, which include alkamides, caffeic acid derivatives, polysaccharides, and flavonoids. nih.govmdpi.com

The distribution of this compound can vary between different parts of the plant, such as the roots, leaves, and flowers. mdpi.com For instance, in Echinacea purpurea, the roots are known to be a rich source of a variety of bioactive compounds. mdpi.commdpi.com The specific concentration and presence of this compound can be influenced by factors such as the plant's genetic makeup, growing conditions, and the time of harvest.

The phytochemical profile of Echinacea can exhibit significant variation among different accessions, which are distinct, locally adapted populations or cultivated varieties. While direct comparative data for this compound across various accessions is limited, studies on related compounds within Echinacea purpurea highlight this variability. For example, research on different accessions of E. purpurea has shown significant differences in the total phenolic and flavonoid content.

One study comparing three accessions of E. purpurea cultivated in Karangpandan, Central Java, revealed notable differences in their extract yield, as well as their total phenolic and flavonoid contents. smujo.id Accession 1 showed the highest total phenolic content, while Accession 2 had the highest total flavonoid content, and Accession 3 produced the highest extract yield. smujo.id This suggests that a similar variability could be expected for this compound content.

Interactive Data Table: Comparative Analysis of Phytochemical Content in Echinacea purpurea Accessions smujo.id

| Accession | Extract Yield (%) | Total Phenolic Content (mg GAE/g Extract) | Total Flavonoid Content (mg QE/g Extract) |

| Accession 1 | - | 507.619 | 298.214 |

| Accession 2 | - | 441.309 | 313.869 |

| Accession 3 | 7.655 | 397.917 | 290.952 |

Note: A '-' indicates that the data was not specified as the highest for that category in the source.

This inherent variability underscores the importance of phytochemical profiling for selecting plant material with a high yield of the desired compound for research or other applications.

Isolation from Echinacea purpurea and Related Echinacea Species

Advanced Extraction and Purification Methodologies for Research

The isolation and purification of this compound from crude plant extracts rely on modern chromatographic techniques that offer high resolution and efficiency. Given its nature as a sesquiterpenoid, methods suitable for the separation of moderately polar compounds are typically employed.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the analysis and purification of compounds from Echinacea extracts. lcms.czresearchgate.net For preparative purposes, where the goal is to isolate a larger quantity of a pure substance, preparative HPLC systems are utilized. lcms.czwaters.com These systems can be optimized by adjusting the gradient and loading volume to achieve high purity of the target compound. lcms.cz

Another powerful technique is High-Speed Counter-Current Chromatography (HSCCC). nih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid adsorbents, which can sometimes lead to the irreversible adsorption and degradation of the sample. This technique has been successfully used for the preparative isolation and purification of cinnamic acids from Echinacea purpurea, demonstrating its potential for separating compounds with similar polarities. nih.gov The selection of the two-phase solvent system is critical for a successful separation in HSCCC. nih.gov

Other chromatographic methods that have been applied to the separation of phytochemicals from Echinacea and could be adapted for this compound include Medium Pressure Liquid Chromatography (MPLC) and various forms of column chromatography using stationary phases like silica (B1680970) gel or reversed-phase materials. rsc.org

To maximize the yield of this compound from plant material, the optimization of extraction parameters is a critical step. This often involves a systematic approach to evaluate the influence of various factors on the extraction efficiency.

Advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like maceration or Soxhlet extraction due to their reduced extraction times and lower solvent consumption. acs.org

For instance, in the context of extracting bioactive compounds from Echinacea purpurea, a Box-Behnken design, which is a type of response surface methodology (RSM), has been used to optimize the parameters for UAE. mdpi.com In one study focused on the extraction of phenolic acids, the independent variables investigated were glycerol (B35011) concentration, temperature, ultrasound power, and extraction time. mdpi.com The results indicated that these parameters significantly influenced the extraction yield. mdpi.com

Interactive Data Table: Example of Optimized Extraction Parameters for Bioactive Compounds from Echinacea purpurea using UAE mdpi.com

| Parameter | Range Studied | Optimal Condition for Phenolic Acids |

| Glycerol Concentration | 50-90% (w/w) | High glycerol content |

| Temperature | 40-70 °C | Not specified as a primary factor |

| Ultrasound Power | 72-360 W | Not specified as a primary factor |

| Time | 20-60 min | Not specified as a primary factor |

While this example focuses on phenolic acids, a similar optimization strategy could be applied to maximize the extraction of this compound. Key parameters to consider for optimizing the extraction of this sesquiterpenoid would include the choice of solvent (often a hydroalcoholic mixture), temperature, extraction time, and the solid-to-solvent ratio. acs.orgcsic.es The use of experimental designs like the Box-Behnken design allows for the efficient determination of the optimal conditions to achieve the highest possible yield of the target compound for research purposes. mdpi.com

Biosynthesis and Enzymatic Pathways of Cinnamoylechinadiol

Precursor Metabolism and Shikimate Pathway Intersections

The journey to cinnamoylechinadiol begins with fundamental metabolic pathways, most notably the shikimate pathway. This pathway is crucial in plants and microorganisms for the biosynthesis of aromatic amino acids. hebmu.edu.cn It provides the essential precursor for the cinnamoyl group of this compound. The shikimate pathway starts with intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, specifically phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), and through a series of enzymatic steps, produces chorismate. annualreviews.org Chorismate is a key branch-point metabolite, serving as the precursor for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan, as well as other important compounds like vitamins K1 and B9. annualreviews.org

L-phenylalanine, derived from chorismate, is the direct precursor to the cinnamic acid backbone of the cinnamoyl moiety. mdpi.com The shikimate pathway is thus a critical intersection point, supplying the aromatic building block that will eventually be esterified to the echinadiol core. The pathway itself is named after its first identified intermediate, shikimic acid, which was isolated from the Japanese star anise (Illicium religiosum). annualreviews.org The enzymes of the shikimate pathway are primarily located in the plastids of plant cells. annualreviews.org

Proposed Biosynthetic Routes to the Cinnamoyl Moiety

The formation of the cinnamoyl moiety from L-phenylalanine is a well-established process in plant secondary metabolism, often referred to as the phenylpropanoid pathway. The most widely accepted model involves a series of three enzymatic reactions to produce trans-cinnamaldehyde, a key intermediate. mdpi.com While the biosynthesis of the cinnamoyl group in many natural products follows this general route, some organisms utilize a special highly-reducing (HR) type II polyketide synthase (PKS) system. nju.edu.cn Research on compounds like kitacinnamycin has revealed an alternative pathway where acetyl-CoA and propionyl-CoA are used as substrates by a complex of enzymes including acyl carrier protein (ACP), ketosynthase/chain length factor (KS/CLF), ketoreductase (KR), and dehydratase (DH) to form a C8-trienyl intermediate which then cyclizes to form the benzene (B151609) ring of the cinnamoyl group. nju.edu.cn This highlights nature's diverse strategies for synthesizing this common structural motif.

Enzymatic Steps in Sesquiterpenoid Backbone Formation

The "echinadiol" portion of this compound is a sesquiterpenoid, a class of natural products derived from the 15-carbon precursor, farnesyl pyrophosphate (FPP). researchgate.net The biosynthesis of this backbone is catalyzed by a diverse group of enzymes known as sesquiterpene synthases (STSs) or sesquiterpene cyclases. acs.orgtandfonline.com These enzymes take the linear FPP molecule and, through a series of complex carbocation-mediated cyclization and rearrangement reactions, generate a vast array of cyclic sesquiterpene skeletons. acs.orgacs.org

The initial step in terpene biosynthesis is the formation of the carbon backbone by a terpene synthase. researchgate.net Following the creation of the initial sesquiterpene hydrocarbon, the backbone is often further modified by other enzymes, most notably cytochrome P450 monooxygenases (CYP450s). researchgate.net These P450 enzymes are responsible for introducing hydroxyl groups, epoxy groups, and other functionalities to the core structure, leading to the final decorated sesquiterpenoid. researchgate.net In the case of this compound, this would include the introduction of the hydroxyl groups that characterize the echinadiol core.

Potential Enzyme Targets and Gene Clusters in this compound Biosynthesis

Identifying the specific enzymes and their corresponding gene clusters involved in this compound biosynthesis is an active area of research. Based on the known biosynthetic pathways for similar compounds, several key enzyme classes are likely targets for discovery. These include:

Phenylalanine Ammonia-Lyase (PAL): The first committed step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid.

4-Coumarate-CoA Ligase (4CL): Activates the resulting acid to its CoA-thioester, preparing it for subsequent reactions.

Sesquiterpene Synthase (STS): The enzyme responsible for cyclizing FPP to form the specific sesquiterpene skeleton of echinadiol.

Cytochrome P450 Monooxygenases (CYP450s): A family of enzymes that would be responsible for the hydroxylation and epoxidation of the sesquiterpene backbone to form echinadiol.

Acyltransferases: An enzyme from a family such as the BAHD acyltransferases would be required to catalyze the final esterification step, joining the cinnamoyl moiety to the echinadiol backbone. tandfonline.com

These genes are often found organized in biosynthetic gene clusters (BGCs) within the plant genome, allowing for coordinated regulation of the pathway. Identifying and characterizing these clusters is a key step toward understanding and potentially engineering the production of this compound.

Biotechnological Approaches for Enhanced Production (e.g., Pathway Engineering)

The low abundance of many valuable natural products, including potentially this compound, in their native plant sources has driven the development of biotechnological production platforms. Metabolic engineering and synthetic biology offer promising avenues for enhancing the production of such compounds. nih.gov

A common strategy involves the heterologous expression of the biosynthetic pathway in a microbial host, such as Escherichia coli or yeast (Saccharomyces cerevisiae). researchgate.netnih.gov This approach involves:

Gene Discovery: Identifying and isolating the genes encoding the entire biosynthetic pathway for this compound from the source organism, likely a plant from the Echinacea genus. ajpp.injppres.com

Host Engineering: Optimizing the microbial host to provide a sufficient supply of the necessary precursors, FPP and L-phenylalanine. This may involve upregulating native pathways or introducing heterologous genes.

Pathway Reconstruction: Introducing the biosynthetic genes for this compound into the engineered host. This can be a complex process, often requiring careful balancing of enzyme expression levels to maximize product yield and minimize the accumulation of toxic intermediates. researchgate.net

Fermentation Optimization: Fine-tuning the fermentation conditions, such as media composition and pH, to support robust microbial growth and high-level production of the target compound. researchgate.net

Successful examples of this approach include the production of various sesquiterpenoids in engineered yeast. researchgate.net By harnessing the power of biotechnology, it may be possible to create a sustainable and high-yielding source of this compound for further research and potential applications.

Preclinical Pharmacological and Biological Investigations of Cinnamoylechinadiol

Antimicrobial Research Paradigms

The potential of Cinnamoylechinadiol as an antimicrobial agent has been explored through various research models, focusing on its ability to inhibit bacterial growth and its mechanism of action.

In Vitro Studies on Bacterial Growth Inhibition

In vitro studies are fundamental in determining the direct effect of a compound on microbial proliferation. While specific studies focusing exclusively on this compound's direct inhibition of bacterial growth are not extensively detailed in the provided search results, the broader context of cinnamoyl derivatives and related compounds suggests a basis for such investigations. For instance, cinnamaldehyde (B126680), a related compound, has demonstrated the ability to inhibit the growth of various bacteria. mdpi.comfrontiersin.orgscielo.br These studies often involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria. scielo.brscielo.br Such assays quantify the lowest concentration of a compound required to inhibit visible growth and to kill bacteria, respectively. The expectation is that this compound would be subjected to similar standardized microdilution or agar (B569324) diffusion assays to establish its spectrum of activity and potency against clinically relevant bacterial strains. scielo.brnih.govmdpi.com

Mechanism of Action on Bacterial Targets: Polysaccharide Biosynthesis Protein

Research into the mechanism of action of this compound has pointed towards the inhibition of essential bacterial enzymes, with a particular focus on polysaccharide biosynthesis protein. ajpp.in Polysaccharides are crucial components of the bacterial cell wall and are involved in biofilm formation, contributing to bacterial survival and virulence. nih.govlibretexts.org

A subtractive genomics approach identified polysaccharide biosynthesis protein as a potential drug target in Eubacterium nodatum. ajpp.in Subsequent virtual screening and molecular docking studies were performed to assess the binding affinity of various phytochemicals, including this compound, to this protein. ajpp.in The results indicated that this compound exhibited a strong binding affinity for the polysaccharide biosynthesis protein, suggesting it may act as an inhibitor. ajpp.in The disruption of polysaccharide synthesis can compromise the integrity of the bacterial cell wall, leading to cell lysis and death. mdpi.com This targeted mechanism offers a promising avenue for combating bacterial infections, potentially overcoming resistance mechanisms that affect other classes of antibiotics. mdpi.comajpp.in

Table 1: Molecular Docking of this compound against Bacterial Protein Targets

| Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Polysaccharide biosynthesis protein | -11.71 | ajpp.in |

| Aminoacid carrier protein | -8.44 | ajpp.in |

| ABC3 transport family protein | -9.63 | ajpp.in |

| Transglycosylase protein | -7.06 | ajpp.in |

This table is interactive. Click on the headers to sort the data.

Investigating Fungal and Other Microbial Interactions

The antimicrobial investigation of this compound extends to its potential effects on fungi. While direct experimental studies on this compound's antifungal activity are not specified in the provided results, related compounds from cinnamon extracts have shown notable antifungal properties against pathogens like Aspergillus flavus and Penicillium citrinum. nih.gov The mechanisms of these related compounds involve disrupting the fungal cell membrane and cell wall integrity. nih.govnih.gov Given the structural similarities, it is plausible that this compound could exert similar antifungal effects. Further research would be necessary to determine its efficacy and mechanism of action against various fungal species.

Antiviral Research Frameworks

The exploration of this compound's antiviral potential has been a significant area of research, particularly in the context of emerging viral threats like SARS-CoV-2.

Molecular Docking and In Silico Screening Against Viral Targets (e.g., SARS-CoV-2 Proteases)

Molecular docking and in silico screening have been instrumental in identifying the potential of this compound as an antiviral agent. These computational techniques predict the binding affinity and interaction between a ligand (this compound) and a target protein, such as viral proteases, which are essential for viral replication. frontiersin.orgnih.govmdpi.com

Studies have shown that this compound exhibits inhibitory activity against key therapeutic targets of SARS-CoV-2. Specifically, molecular docking analyses have revealed that this compound can bind to the Papain-Like Protease (PLpro) and 3C-Like Protease (3CLpro) of SARS-CoV-2 with significant binding affinities. The binding energy for this compound against these proteases was reported to be -8.2 kcal/mol, indicating a stable and favorable interaction. These findings suggest that this compound could potentially inhibit the activity of these proteases, thereby interfering with the viral life cycle. frontiersin.org

Table 2: Molecular Docking of this compound against SARS-CoV-2 Proteases

| Viral Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Papain-Like Protease (PLpro) | -8.2 | |

| 3C-Like Protease (3CLpro) | -8.2 |

This table is interactive. Click on the headers to sort the data.

Cellular Mechanisms of Antiviral Activity (e.g., TMPRSS2 Downregulation)

Beyond direct interaction with viral proteins, research has also investigated the cellular mechanisms through which this compound may exert its antiviral effects. One key area of focus has been the downregulation of Transmembrane Serine Protease 2 (TMPRSS2). researchgate.netresearchgate.net TMPRSS2 is a host cell protease that plays a critical role in the entry of several viruses, including SARS-CoV-2 and influenza virus, by priming the viral spike protein. nih.govmdpi.combiorxiv.org

Studies involving Echinacea purpurea, which contains cinnamoyl derivatives, have shown that administration of its extracts can significantly down-regulate the expression of TMPRSS2. researchgate.netresearchgate.net This downregulation of TMPRSS2 could inhibit viral entry into host cells, thus preventing infection. nih.govfrontiersin.org While these studies used a complex extract, the presence of cinnamoyl compounds like this compound suggests a potential contribution to the observed effect. Further investigations focusing on the isolated compound are needed to confirm its specific role in TMPRSS2 regulation.

In Vitro Assays for Viral Replication Inhibition

Based on a review of available scientific literature, no specific in vitro assays investigating the viral replication inhibition properties of this compound have been reported. While studies have examined the antiviral activities of various plant extracts and their components, research focusing directly on this compound's efficacy against viral pathogens is not present in the current body of published work. nih.govresearchgate.netuam.mxnih.gov

Endocrine Receptor Modulation Research

Research into the endocrine receptor modulating effects of this compound has primarily been conducted through computational models. These studies aim to predict the compound's potential to interact with and affect the human endocrine system, particularly estrogen receptors.

This compound has been identified as a phytochemical with potential interactions with human estrogen receptors through computational molecular docking studies. These in silico analyses are designed to predict the binding affinity between a ligand, such as this compound, and a target protein, in this case, the estrogen receptor isoforms alpha (ERα) and beta (ERβ).

In a broad screening of 568 phytochemicals from popular herbal supplements, this compound was one of six compounds from Echinacea that demonstrated strong docking to the estrogen receptor. nih.gov The purpose of such studies is to use a molecular docking approach to identify phytochemicals that could potentially act as estrogen mimics or anti-estrogens. nih.govnih.gov

Of the sesquiterpenoids examined in the study, this compound was notable for its significant docking energy with ERβ, calculated at -120.8 kJ/mol. nih.gov This strong binding affinity suggests a potential for selective interaction with the ERβ isoform. The study utilized crystal structures of human ERα and ERβ from the Protein Data Bank for the docking calculations. nih.gov

Other Preclinical Investigations

In Vitro Exploration of Anti-inflammatory Pathways

There is a lack of specific in vitro studies investigating the direct effects of this compound on inflammatory pathways. While research on extracts from plants known to contain cinnamoyl derivatives, such as various Cinnamomum species, has demonstrated anti-inflammatory properties, these findings cannot be directly attributed to this compound itself. nih.govnih.gov Such studies often report on the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins, but the specific contribution of this compound to these effects remains uninvestigated. nih.gov Without dedicated in vitro assays using the isolated compound, its role in modulating key inflammatory pathways, such as NF-κB or MAPK signaling, is purely speculative.

Cellular Apoptosis and Antiproliferative Research in Specific Cell Lines

Detailed research on the direct effects of this compound on cellular apoptosis and its antiproliferative activity against specific cancer cell lines is not available in the current scientific literature. Molecular docking studies have suggested potential interactions of this compound with biological targets relevant to cancer, such as estrogen receptors, but these computational predictions have not been validated by in vitro experimental data. researchgate.nete-lactancia.orgnih.govpoiscenter.comjppres.com Studies on related compounds like cinnamaldehyde have shown apoptosis-inducing and antiproliferative effects in various cancer cell lines, but these findings cannot be extrapolated to this compound without direct experimental evidence. frontiersin.orgstanford.edunih.govmdpi.com Consequently, there is no data available to construct a table of its activity in specific cell lines.

Mechanisms of Action on Metabolic Pathways in Preclinical Models

There is no available research from preclinical models that elucidates the mechanisms of action of this compound on metabolic pathways. While some studies have explored the metabolic effects of extracts from plants containing a variety of phytochemicals, the specific impact of isolated this compound on metabolic processes has not been a subject of direct investigation. embl.decreative-proteomics.comnih.govresearchgate.netbmrb.io Therefore, any discussion on its potential role in influencing metabolic pathways would be entirely conjectural at this time.

Molecular Mechanisms of Action and Target Identification

Protein-Ligand Interaction Dynamics and Thermodynamics

Molecular docking studies have been instrumental in identifying potential protein targets for Cinnamoylechinadiol and quantifying the theoretical strength of these interactions. A notable finding is the compound's significant docking energy with the Estrogen Receptor β (ERβ), calculated at -120.8 kJ/mol. researchgate.net This strong binding affinity suggests that this compound may act as a modulator of the estrogenic pathway, potentially mimicking or antagonizing the effects of endogenous estrogens. researchgate.net The Estrogen Receptor is a key regulator of various physiological processes, and its modulation by phytochemicals is a significant area of research. poiscenter.com

Further computational screening of this compound against protein targets from the bacterium Eubacterium nodatum has revealed its potential to interact with several key proteins essential for bacterial function. ajpp.in The binding energies from this subtractive genomics study indicate a particularly strong interaction with a polysaccharide biosynthesis protein. ajpp.in These findings suggest that this compound could interfere with bacterial cell wall formation or other polysaccharide-dependent processes. ajpp.in

Below is a data table summarizing the binding affinities of this compound with various protein targets as identified in molecular docking analyses.

| Protein Target | Organism/System | Binding Energy (kJ/mol) | Potential Implication | Source |

| Estrogen Receptor β (ERβ) | Human | -120.8 | Estrogenic Pathway Modulation | researchgate.net |

| Polysaccharide Biosynthesis Protein | Eubacterium nodatum | -11.71 | Antimicrobial Activity | ajpp.in |

| ABC3 Transport Family Protein | Eubacterium nodatum | -9.63 | Interference with Transport | ajpp.in |

| Aminoacid Carrier Protein | Eubacterium nodatum | -8.44 | Disruption of Nutrient Uptake | ajpp.in |

| Transglycosylase Protein | Eubacterium nodatum | -7.06 | Inhibition of Cell Wall Synthesis | ajpp.in |

This table is interactive. Click on the headers to sort the data.

In the context of this compound, while docking studies have confirmed its ability to bind to proteins like ERβ, the specific nature of this interaction—whether it occurs at the orthosteric or an allosteric site—has not been definitively characterized in the available literature. researchgate.netpoiscenter.com The significant binding energy suggests a strong interaction, but further experimental research is required to determine if this compound acts as an allosteric modulator and to map the precise conformational changes it may induce in its target proteins.

Detailed Analysis of Binding Affinities and Interaction Sites

Enzymatic Inhibition and Activation Kinetics

Enzyme inhibition is a process where a molecule, known as an inhibitor, binds to an enzyme and decreases its activity. creative-enzymes.com Inhibition can be reversible or irreversible, and reversible inhibition is further classified as competitive, non-competitive, uncompetitive, or mixed. creative-enzymes.commit.edulibretexts.org Understanding the kinetics of enzyme inhibition, such as changes in the Michaelis constant (K_M) and maximum velocity (V_max), is crucial for characterizing the inhibitor's mechanism of action. mit.edu

The molecular docking study that identified a strong binding affinity between this compound and a polysaccharide biosynthesis protein from Eubacterium nodatum points toward a potential role as an enzyme inhibitor. ajpp.in Polysaccharide biosynthesis proteins are enzymes critical for creating the protective outer layers of bacteria. ajpp.in By binding to this enzyme, this compound could theoretically block its function, leading to an antibacterial effect. ajpp.in

However, the existing research is limited to computational predictions of binding. ajpp.in Detailed enzymatic assays to determine the specific type of inhibition (e.g., competitive, non-competitive) and to calculate kinetic parameters like the inhibition constant (K_i) have not been reported for this compound. Such studies would be necessary to validate the docking results and to fully understand the compound's potential as an enzyme inhibitor.

Signaling Pathway Modulation Research

Research into the broader effects of Echinacea purpurea extracts, which contain this compound, provides insight into the potential signaling pathways this compound may modulate. researchgate.netjppres.com These extracts have been associated with the modulation of the PI3K/Akt signaling pathway. researchgate.net The PI3K/Akt cascade is a central pathway that regulates a wide array of cellular processes, including cell growth, proliferation, and survival. mdpi.com

Furthermore, the interaction of this compound with Estrogen Receptor β (ERβ) is of high significance, as ERβ is a ligand-activated transcription factor. researchgate.netpoiscenter.com Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information. wikipedia.org By binding to ERβ, this compound could potentially influence the expression of a multitude of genes that are regulated by estrogen, thereby affecting cellular function. researchgate.netpoiscenter.com

The potential influence on the p38 mitogen-activated protein kinase (MAPK) pathway has also been suggested in the context of Echinacea constituents. jppres.com The MAPK cascades are key signaling pathways that respond to external stimuli and regulate processes like inflammation and apoptosis. nih.govnih.gov While these connections are promising, direct experimental evidence isolating the specific effects of this compound on these kinase cascades and transcription factors is needed for confirmation.

Cellular stress responses are a set of molecular changes that a cell undergoes when exposed to harmful environmental conditions, toxins, or internal damage. wikipedia.orgnih.gov These responses are critical for cell survival and involve intricate signaling networks designed to mitigate damage and restore homeostasis. nih.govnumberanalytics.com Key pathways include the heat shock response and the unfolded protein response (UPR), which deals with misfolded proteins in the endoplasmic reticulum. wikipedia.orgnih.gov

The potential for this compound to engage in cross-talk with these stress responses can be inferred from its known interactions. Its strong binding to ERβ is relevant, as estrogen signaling has been linked to cellular protection and stress resistance. poiscenter.com For instance, ERβ activation can have anti-apoptotic effects and modulate pathways involved in oxidative stress. poiscenter.com

Additionally, compounds derived from Echinacea are known for their immunomodulatory properties, which are intrinsically linked to cellular stress and inflammatory responses. researchgate.netjppres.com The high mobility group box 1 (HMGB1) protein, a key mediator of the cellular response to stress, is involved in both inflammation and the regulation of gene expression and can be released during cellular injury. tecan.com While plausible, the specific role of this compound in modulating the cross-talk between pathways like PI3K/Akt or MAPK and the broader cellular stress response network remains an area for future investigation.

Structure Activity Relationship Sar Studies of Cinnamoylechinadiol and Its Analogs

Design Principles for Cinnamoylechinadiol Derivatives

The design of derivatives for a novel compound like this compound would typically be guided by established principles aimed at enhancing its therapeutic properties. This process involves the synthesis of new molecules with targeted structural changes. derpharmachemica.comnih.gov Key strategies often include:

Isosteric and Bioisosteric Replacements: Substituting certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Homologation: Systematically increasing the length of alkyl chains to explore the impact of lipophilicity on activity.

Ring System Alterations: Modifying or replacing any existing ring structures to understand their contribution to the molecule's conformation and interaction with biological targets.

Without specific data on the biological activity of this compound, the selection of which derivatives to synthesize would be largely exploratory.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comtaylorfrancis.com This computational technique is used to predict the activity of new, unsynthesized compounds. taylorfrancis.comnih.gov A typical QSAR study involves:

Data Set Compilation: A series of this compound analogs would need to be synthesized and their biological activities measured.

Descriptor Calculation: Various physicochemical properties (descriptors) for each molecule, such as electronic, steric, and hydrophobic parameters, would be calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to generate a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Currently, no QSAR models for this compound have been published in the scientific literature.

Impact of Structural Modifications on Biological Efficacy

The effect of structural modifications on the biological efficacy of this compound would be the primary output of SAR and QSAR studies. By analyzing the data from various analogs, researchers could deduce which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve its properties.

For instance, studies on similar natural products often reveal that the presence and position of hydroxyl groups are critical for hydrogen bonding interactions with a biological target. Similarly, the cinnamoyl moiety suggests that the aromatic ring and the α,β-unsaturated carbonyl system could be key features for investigation. Modifications to these areas would likely have a significant impact on efficacy.

Table 1: Hypothetical Impact of Structural Modifications on a Generic Cinnamoyl Compound

| Modification | Rationale | Predicted Impact on Efficacy |

| Removal of Cinnamoyl Group | Investigate necessity for activity | Likely significant decrease |

| Saturation of Double Bond | Assess importance of planarity | Potential decrease in activity |

| Substitution on Phenyl Ring | Explore electronic/steric effects | Variable, could increase or decrease |

| Modification of Diol | Determine role in target binding | Likely significant change |

This table is for illustrative purposes only and is not based on experimental data for this compound.

Stereochemical Considerations in Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in pharmacological activity. nih.govbiomedgrid.com Since living systems are chiral, different stereoisomers (enantiomers and diastereomers) of a drug can exhibit vastly different biological activities, metabolic pathways, and toxicities. biomedgrid.comnih.gov

For a compound like this compound, which likely possesses multiple chiral centers, the following stereochemical aspects would be crucial to investigate:

Absolute Configuration: Determining the absolute stereochemistry (R/S designation) of each chiral center in the active isomer.

Enantioselectivity: Assessing whether one enantiomer is significantly more potent or has a better safety profile than the other. nih.gov Many drugs are now developed as single enantiomers to improve their therapeutic index. biomedgrid.com

Diastereoselectivity: If multiple chiral centers exist, the relative orientation of these centers can dramatically affect the molecule's shape and its ability to bind to a target.

The synthesis of individual stereoisomers and their separate biological evaluation would be essential to fully understand the pharmacological profile of this compound.

Synthetic Approaches and Chemoenzymatic Derivatization

Total Synthesis Strategies for Cinnamoylechinadiol

A complete de novo total synthesis of this compound has not been reported in the scientific literature to date. The total synthesis of complex terpenoids is a significant undertaking due to their often dense stereochemistry and complex ring systems. rsc.orgnih.gov Crafting such molecules from simple starting materials requires the development of highly selective and efficient chemical reactions. acs.org

Generally, the total synthesis of a complex terpenoid involves a series of key stages: the assembly of a core carbocyclic framework, the installation of various functional groups with precise stereocontrol, and late-stage modifications to arrive at the final natural product. nih.govbeilstein-journals.org For a hypothetical total synthesis of this compound, a strategy might involve the construction of its germacrane (B1241064) skeleton, a ten-membered carbocyclic ring, which is a common feature in many bioactive sesquiterpenoids. This would likely be followed by the stereoselective introduction of hydroxyl groups and subsequent esterification with a cinnamic acid derivative at a late stage of the synthesis. Given the complexity, such an endeavor would represent a significant achievement in the field of organic synthesis. mdpi.com

Table 1: General Challenges in the Total Synthesis of Complex Terpenoids

| Challenge | Description |

| Stereocontrol | Establishing multiple contiguous stereocenters with the correct relative and absolute configuration. |

| Ring System Formation | Efficient construction of complex, often strained, polycyclic frameworks. nih.gov |

| Functional Group Installation | Introducing sensitive functional groups like hydroxyls and epoxides at late stages of the synthesis. |

| Overall Yield | Achieving a practical overall yield over a lengthy multi-step sequence. |

Semisynthesis from Natural Precursors

A more practical and common approach for obtaining compounds like this compound is through semisynthesis, starting from a more abundant, structurally related natural product. google.com The logical precursor for the semisynthesis of this compound is echinadiol, which possesses the core germacrane skeleton and the necessary hydroxyl groups for esterification. rsc.org

The key transformation in the semisynthesis of this compound from echinadiol is the esterification of one of the hydroxyl groups with cinnamic acid or an activated derivative thereof. Standard esterification methods, such as the Fischer esterification, could be employed. This typically involves reacting the alcohol (echinadiol) with a carboxylic acid (cinnamic acid) in the presence of an acid catalyst. sapub.orgtjpr.org

To improve reaction efficiency and selectivity, especially when dealing with multiple hydroxyl groups, milder and more specific methods are often preferred. These can include using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the cinnamic acid. Alternatively, the use of more reactive acylating agents such as cinnamoyl chloride or cinnamic anhydride (B1165640) in the presence of a non-nucleophilic base can facilitate the esterification under milder conditions.

Table 2: Potential Semisynthetic Routes to this compound

| Starting Material | Reagent(s) | Reaction Type | Key Considerations |

| Echinadiol | Cinnamic acid, H₂SO₄ (cat.) | Fischer Esterification | Potential for side reactions and low yield; requires elevated temperatures. sapub.orgtjpr.org |

| Echinadiol | Cinnamic acid, DCC/DMAP | Steglich Esterification | Milder conditions, higher yields, but requires purification to remove urea (B33335) byproduct. |

| Echinadiol | Cinnamoyl chloride, Pyridine | Acylation | Highly reactive, may require protection of other hydroxyl groups to ensure regioselectivity. |

Enzymatic and Biocatalytic Transformations for Novel Analog Generation

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical synthesis, offers a powerful tool for generating novel analogs of natural products. thieme-connect.com Enzymes, particularly lipases and acyltransferases, are well-suited for the selective acylation of complex molecules like triterpenoids and other natural products. cirad.frnih.gov

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used in organic synthesis due to their broad substrate scope, high stability in organic solvents, and excellent regio- and enantioselectivity. thieme-connect.commdpi.com These enzymes can catalyze esterification reactions under mild conditions, often with high efficiency. nih.gov For instance, a lipase could be used to catalyze the esterification of echinadiol with a variety of substituted cinnamic acids, thereby producing a library of novel this compound analogs. This approach allows for the exploration of structure-activity relationships by systematically varying the acyl group. au.dk

Acyltransferases represent another class of enzymes capable of modifying triterpenoids. researchgate.netnih.gov These enzymes are responsible for the acylation of natural products in vivo and often exhibit high specificity for both the acyl donor and the acceptor molecule. nih.gov Identifying and engineering an acyltransferase that can utilize echinadiol as a substrate and various acyl-CoAs (including cinnamoyl-CoA and its derivatives) as acyl donors could provide a highly specific and efficient route to novel this compound analogs. mdpi.com

Table 3: Biocatalytic Approaches for this compound Analog Generation

| Biocatalyst | Reaction Type | Acyl Donor Examples | Potential Products |

| Lipase (e.g., CALB) | Transesterification/Esterification | Vinyl cinnamates, substituted cinnamic acids | Diverse library of cinnamoyl ester analogs of echinadiol. mdpi.comau.dk |

| Acyltransferase | Acylation | Substituted cinnamoyl-CoAs | Specific, targeted synthesis of novel analogs with high purity. nih.govmdpi.com |

The use of biocatalysis not only provides access to novel compounds but also aligns with the principles of green chemistry by employing mild reaction conditions and reducing the need for protecting groups and harsh reagents. cirad.fr

Advanced Analytical and Spectroscopic Characterization in Research

Hyphenated Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated chromatography-mass spectrometry techniques are indispensable for the analysis of cinnamoylechinadiol, particularly within the complex chemical milieu of plant extracts. These methods offer high sensitivity and selectivity, allowing for both qualitative identification and quantitative measurement.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing thermolabile and high molecular weight compounds like this compound. researchgate.netchromatographyonline.com The technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. While specific LC-MS/MS parameters for the targeted analysis of this compound are not widely published, a general approach can be inferred from methods developed for similar sesquiterpenoids. nih.gov Typically, a reversed-phase C18 column is used with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve ionization. nih.govijper.org The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantification, which provides high specificity and sensitivity. chromatographyonline.comijper.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique, particularly for the analysis of volatile and semi-volatile constituents of plant extracts. nih.govplapiqui.edu.armdpi.com For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. GC-MS analysis of Echinacea species has revealed a rich profile of sesquiterpenes. plapiqui.edu.arresearchgate.nettandfonline.com These studies often employ a capillary column, such as a DB-5 or HP-5, with a temperature-programmed oven to separate the various components before they enter the mass spectrometer for identification based on their mass spectra and retention times. tandfonline.comresearchgate.netnih.gov

| Parameter | Typical LC-MS/MS Conditions for Sesquiterpenoids | Typical GC-MS Conditions for Sesquiterpenoids |

| Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 3.5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of water and acetonitrile/methanol with 0.1% formic acid | Helium at a constant flow rate (e.g., 1 mL/min) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Electron Ionization (EI) |

| MS Detection | Multiple Reaction Monitoring (MRM) for quantification | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) | Headspace solid-phase microextraction (HS-SPME) or solvent extraction |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including complex sesquiterpenoids like this compound. mdpi.comacdlabs.com Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.

| NMR Experiment | Information Obtained | Application in this compound Structure Elucidation |

| ¹H NMR | Proton chemical shifts, coupling constants, and integration | Determines the number and type of protons, and their immediate electronic environment. |

| ¹³C NMR | Carbon chemical shifts | Determines the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). |

| COSY | ¹H-¹H correlations | Establishes the spin systems within the molecule, connecting adjacent protons. |

| HSQC/HMQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbon atoms. |

| HMBC | ¹H-¹³C long-range correlations | Connects fragments of the molecule by identifying correlations between protons and carbons separated by two or three bonds. |

| NOESY | Through-space ¹H-¹H correlations | Determines the relative stereochemistry by identifying protons that are close to each other in space. |

Circular Dichroism and Other Spectroscopic Methods for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the stereochemistry and conformation of chiral molecules. mdpi.comnih.gov It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like this compound, the CD spectrum is a unique fingerprint that can be used to determine its absolute configuration by comparing experimental spectra with those calculated for known stereoisomers. researchgate.netsioc-journal.cnmdpi.comnih.govacs.org This technique is particularly valuable for complex natural products where multiple stereocenters are present. The absolute configurations of many sesquiterpene esters and related compounds have been determined using electronic circular dichroism (ECD). researchgate.netsioc-journal.cnmdpi.comnih.gov

Other spectroscopic methods also play a role in the characterization of this compound. Infrared (IR) spectroscopy would be used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the ester, and carbon-carbon double bonds (C=C). Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the conjugated systems within the molecule, such as the cinnamoyl group.

Applications in Bioanalysis and Complex Matrix Research

The analysis of this compound in biological fluids (bioanalysis) and complex plant matrices presents significant challenges due to the low concentrations of the analyte and the presence of numerous interfering substances. acs.orgmdpi.commdpi.com The development of robust and validated analytical methods is crucial for pharmacokinetic studies and for the quality control of herbal products containing Echinacea purpurea.

In bioanalysis, LC-MS/MS is the technique of choice due to its high sensitivity and selectivity, which are necessary for detecting and quantifying drugs and their metabolites in plasma, urine, or other biological samples. researchgate.netnih.govstanford.edu Sample preparation is a critical step and often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components that can cause ion suppression or enhancement in the mass spectrometer. mdpi.commdpi.com

Computational and Theoretical Studies

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Cinnamoylechinadiol) when bound to a second molecule (a receptor or target protein) to form a stable complex. This method is widely used in structure-based drug design to forecast the binding affinity and mode of interaction between a ligand and a protein whose three-dimensional structure is known. researchgate.net Virtual screening applies these docking methods on a large scale to test extensive libraries of compounds against a specific target, thereby identifying potential "hit" molecules for further investigation.

The process typically involves preparing the 3D structures of both the ligand and the target protein, often obtained from databases like PubChem and the Protein Data Bank (PDB), respectively. The active site of the target protein is identified, and a docking algorithm, such as that used in software like AutoDock Vina or Molegro Virtual Docker, calculates the most favorable binding poses and estimates the binding energy. A more negative binding energy value typically indicates a stronger and more stable interaction.

Several studies have employed molecular docking to investigate the therapeutic potential of this compound against various biological targets.

Antiviral Research: In the context of SARS-CoV-2, this compound was identified as a potential inhibitor through virtual screening of phytochemicals from African medicinal plants. Using the AutoDock Vina software, it demonstrated a significant binding affinity of -8.2 kcal/mol with the Papain-like Protease (PLpro) and 3C-Like Protease (3CLpro), which are crucial for viral replication.

Antibacterial Research: A study using a subtractive genomics approach to identify novel drug targets in the bacterium Eubacterium nodatum screened a library of phytochemicals for antibacterial activity. This compound was selected based on its compliance with Lipinski's Rule of Five, which assesses drug-likeness. Subsequent docking studies using Molegro Molecular Viewer revealed its potential to bind to several essential bacterial proteins with high affinity.

Hormonal Modulation: The potential of this compound to interact with human estrogen receptors (ER) has also been explored. A molecular docking study investigating phytochemicals from popular herbal supplements found that this compound exhibited a notable docking energy with the estrogen receptor beta (ERβ), suggesting potential for selective estrogen receptor modulation.

Interactive Data Table: Molecular Docking of this compound with Various Protein Targets

| Target Protein | Target Organism/System | Docking Software | Predicted Binding Energy | Reference |

|---|---|---|---|---|

| Papain-like Protease & 3C-Like Proteinase | SARS-CoV-2 | AutoDock Vina | -8.2 kcal/mol | |

| Polysaccharide Biosynthesis Protein | Eubacterium nodatum | Molegro | -11.71 kcal/mol | |

| ABC3 Transport Family Protein | Eubacterium nodatum | Molegro | -9.63 kcal/mol | |

| Aminoacid Carrier Protein | Eubacterium nodatum | Molegro | -8.44 kcal/mol | |

| Transglycosylase Protein | Eubacterium nodatum | Molegro | -7.06 kcal/mol |

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular Dynamics (MD) simulation is a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are often performed after molecular docking to validate the stability of the predicted ligand-receptor complex. By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can assess the flexibility of the protein, the conformational stability of the ligand in the binding pocket, and the persistence of key intermolecular interactions (like hydrogen bonds) over a set period.

The process involves placing the docked complex into a simulation box filled with water molecules and ions to replicate the cellular environment. The system is then subjected to energy minimization to resolve any steric clashes before being gradually heated and equilibrated. The production phase of the simulation generates a trajectory of atomic coordinates over time, which can be analyzed to calculate metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the complex.

As of the current literature review, specific studies detailing molecular dynamics simulations performed on this compound-target complexes have not been identified. Such studies would be a valuable next step to confirm the stability of the interactions predicted by the docking studies mentioned previously and to provide a more dynamic picture of its binding mechanics.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. Unlike methods that calculate the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and other properties of a system are a functional of the electron density. This approach offers a balance between accuracy and computational cost, making it a popular tool in computational chemistry.

DFT calculations can be used to determine a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Analyzing these electronic parameters can provide insights into the reactivity, stability, and charge distribution of a molecule like this compound, which can help in understanding its interaction with biological targets.

Currently, there is a lack of published research specifically applying Density Functional Theory calculations to analyze the electronic structure of this compound. Future DFT studies could further elucidate the compound's chemical reactivity and complement findings from molecular docking and other computational methods.

Bioinformatics and Network Pharmacology Approaches for Mechanism Prediction

Bioinformatics and network pharmacology represent a systems-level approach to understanding drug action. Instead of the traditional "one drug, one target" model, network pharmacology investigates the complex web of interactions between a compound, its multiple potential targets, and the associated biological pathways. This methodology is particularly well-suited for analyzing phytochemicals, which often exhibit pleiotropic effects.

A specific bioinformatics approach, known as subtractive genomics, has been utilized in research involving this compound. This method aims to identify potential drug targets by finding genes that are essential for a pathogen's survival but are absent in its host. In a study on Eubacterium nodatum, this approach was used to identify essential proteins like the Polysaccharide biosynthesis protein, which were then used as targets for virtual screening with a phytochemical library that included this compound.

While this represents an initial bioinformatics-driven target identification, a comprehensive network pharmacology study on this compound, which would explore its effects across a wide range of human proteins and pathways to predict its systemic effects, has not yet been reported in the literature. Such an investigation could uncover novel therapeutic applications and provide a holistic understanding of its biological activities.

Future Research Directions and Expanding Therapeutic Relevance

Elucidating Novel Biological Targets and Mechanisms

The foundational step in developing a new therapeutic agent is the identification of its molecular targets and mechanisms of action. For Cinnamoylechinadiol, this process is currently reliant on computational methods, which provide testable hypotheses for laboratory validation.

In silico molecular docking studies have offered initial insights into potential biological targets. One such study explored the interaction of various phytochemicals with human estrogen receptors (ER). The results indicated that this compound exhibits a notable theoretical binding affinity for estrogen receptor beta (ERβ) and, to a lesser degree, for estrogen receptor alpha (ERα). This suggests a potential role as a selective estrogen receptor modulator (SERM), a class of compounds known for their utility in addressing hormone-dependent conditions. The flexible ligand-binding pocket of estrogen receptors allows them to interact with a wide variety of structurally diverse compounds.

Another computational screening study identified this compound as a potential inhibitor of the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus. The main protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development. These docking studies provide a strong rationale for conducting in vitro enzymatic assays and binding studies to confirm these interactions and determine their functional consequences (e.g., activation, inhibition).

Furthermore, compounds with a cinnamoyl moiety, such as cinnamic aldehyde, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. These effects include the inhibition of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the nuclear factor-kappa B (NF-κB) signaling pathway. Future research should investigate whether this compound shares these anti-inflammatory mechanisms through targeted in vitro studies using cell lines like lipopolysaccharide (LPS)-stimulated macrophages.

Interactive Data Table: Molecular Docking Predictions for this compound Below are the computationally predicted binding affinities for this compound against potential protein targets.

| Target Protein | Target Class | Study Type | Predicted Binding Affinity (kJ/mol) | Potential Implication |

| Estrogen Receptor β (ERβ) | Nuclear Receptor | Molecular Docking | -120.8 | Selective Estrogen Receptor Modulation |

| Estrogen Receptor α (ERα) | Nuclear Receptor | Molecular Docking | -83.6 | Selective Estrogen Receptor Modulation |

| SARS-CoV-2 Mpro (3CLpro) | Viral Protease | Molecular Docking | -8.2 (kcal/mol) | Antiviral Activity |

Note: Binding affinity values are derived from computational models and require experimental validation. Different units (kJ/mol vs. kcal/mol) are reported as per the source studies.

Exploration in Emerging Disease Models (Preclinical)

Following the identification of promising biological targets, the next logical step is to evaluate the compound's efficacy in relevant preclinical disease models. Currently, there is a notable absence of published studies testing purified this compound in either in vitro or in vivo disease models. This represents a significant gap and a key area for future research.

Based on the in silico findings, several disease areas warrant exploration:

Hormone-Dependent Cancers: Given its predicted affinity for estrogen receptors, this compound could be investigated in preclinical models of breast or ovarian cancer. In vitro studies using ER-positive cell lines (e.g., MCF-7) would be essential to determine its effect on cell proliferation and ER signaling pathways.

Inflammatory Conditions: Drawing parallels with related cinnamoyl compounds, the anti-inflammatory potential of this compound should be assessed. This could involve using animal models of acute inflammation, such as the carrageenan-induced paw edema model, or cell-based models of neuroinflammation.

Viral Infections: The computational evidence pointing to SARS-CoV-2 Mpro inhibition makes this compound a candidate for antiviral screening. Initial evaluation would involve in vitro enzymatic assays to confirm protease inhibition, followed by viral replication assays in permissive cell lines.

The development of robust disease models, including advanced 3D organoids and humanized animal models, offers a more accurate reflection of human physiology and disease, providing a more reliable preclinical assessment of therapeutic potential.

Advancements in Biosynthetic Pathway Engineering

The natural abundance of this compound in plants like Echinacea purpurea is often low, making extraction an inefficient source for large-scale research or production. Metabolic engineering offers a sustainable and scalable alternative. This compound is a sesquiterpenoid, a class of compounds derived from the C15 precursor farnesyl diphosphate (B83284) (FPP). The biosynthesis of FPP itself originates from the well-characterized mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

The key challenge lies in identifying the specific enzymes—terpene synthases and modifying enzymes like cytochrome P450s—that convert FPP into the unique this compound structure. Future research should focus on:

Gene Discovery: Using an integrated transcriptomics and metabolomics approach on Echinacea purpurea. By correlating the expression levels of candidate genes with the accumulation of this compound in different plant tissues or under various growth conditions, the relevant biosynthetic genes can be identified.

Functional Characterization: Once candidate genes are identified, their function must be confirmed by expressing them in a heterologous host system, such as Nicotiana benthamiana or engineered yeast (Saccharomyces cerevisiae), and verifying the production of the expected intermediates or final product.

Pathway Reconstruction: With all necessary genes identified, the complete biosynthetic pathway can be reconstituted in a microbial chassis like yeast. This platform can then be optimized through various metabolic engineering strategies—such as increasing precursor supply, eliminating competing pathways, and optimizing enzyme expression—to achieve high-yield production of this compound.

Development of Advanced Analytical Techniques for In Vivo Tracking (Preclinical)

To understand the therapeutic potential and safety of this compound, it is crucial to study its absorption, distribution, metabolism, and excretion (ADME) profile. This requires highly sensitive and specific analytical methods for its quantification in complex biological matrices like blood, plasma, and tissues.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis of small molecules. A future research priority is the development of a validated LC-MS/MS method for this compound. This would involve:

Method Development: Optimizing sample preparation (e.g., liquid-liquid or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters, particularly for multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

Method Validation: Rigorously validating the method according to regulatory guidelines, establishing key performance characteristics such as the lower limit of quantification (LLOQ), linearity, accuracy, precision, and matrix effects.

Once established, this analytical method would be indispensable for preclinical pharmacokinetic studies in animal models. For true in vivo tracking and visualization of biodistribution, more advanced techniques could be developed. This might include the chemical synthesis of a radiolabeled (e.g., with Carbon-14 or Tritium) or fluorescently tagged version of this compound, allowing for its detection using techniques like positron emission tomography (PET) or whole-body autoradiography.

Integration with Multi-omics Data for Systems-Level Understanding

To move beyond a single-target, single-pathway view, a systems-level understanding of this compound's effects is necessary. Multi-omics approaches, which integrate data from different biological layers (genomics, transcriptomics, proteomics, metabolomics), can provide a holistic view of the cellular response to the compound.

Future studies could employ an integrative multi-omics strategy. For example, human cells (e.g., cancer cells or immune cells) could be treated with this compound, followed by a comprehensive analysis:

Transcriptomics (RNA-Seq): To identify all genes whose expression is significantly altered by the compound.

Proteomics: To measure changes in the abundance of thousands of proteins, revealing effects on signaling pathways and cellular machinery.

Metabolomics: To profile shifts in cellular metabolites, providing a functional readout of the metabolic state.

By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action. This can confirm predicted targets (from section 10.1), uncover novel off-target effects, identify biomarkers of response, and reveal complex interactions that would be missed by traditional approaches. This systems-level perspective is crucial for understanding both the therapeutic efficacy and the potential toxicity of this compound, ultimately guiding its path toward potential clinical relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.